1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving the appropriate diamine and a suitable electrophile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 1-[2-Amino-4-(trifluoromethyl)phenyl]-1,4-diazepane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the diazepane ring.
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of nitro and trifluoromethyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
- 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQDZRJYNUBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381436 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-48-3 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.